molecular formula C20H17Cl3N2O4 B298167 N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

Katalognummer B298167
Molekulargewicht: 455.7 g/mol
InChI-Schlüssel: IDODSDHAABDWGQ-BHGWPJFGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide, commonly known as CEP-33779, is a small-molecule inhibitor of the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathway. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Wirkmechanismus

CEP-33779 inhibits the N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide/STAT3 pathway by binding to the N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide kinase domain and preventing its activation. This pathway is involved in the regulation of cell proliferation, survival, and invasion, and is frequently dysregulated in cancer, inflammation, and autoimmune disorders. By blocking this pathway, CEP-33779 inhibits the growth and survival of cancer cells, reduces inflammation, and suppresses autoimmunity.
Biochemical and Physiological Effects
CEP-33779 has been shown to have various biochemical and physiological effects in preclinical models. In cancer, CEP-33779 inhibits the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, CEP-33779 reduces the production of pro-inflammatory cytokines and chemokines, and suppresses the activation of immune cells. In autoimmune disorders, CEP-33779 reduces the production of autoantibodies and suppresses the activation of autoreactive T cells.

Vorteile Und Einschränkungen Für Laborexperimente

CEP-33779 has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models of cancer, inflammation, and autoimmune disorders, and has shown promising results in these models. However, CEP-33779 also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. It also has low selectivity for N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide and STAT3, and can inhibit other kinases and signaling pathways at higher concentrations.

Zukünftige Richtungen

There are several future directions for the study of CEP-33779. One direction is to improve its solubility and bioavailability by modifying its chemical structure. Another direction is to increase its selectivity for N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide and STAT3 by designing more specific inhibitors. Additionally, the therapeutic potential of CEP-33779 in combination with other drugs or therapies should be explored, as well as its potential as a diagnostic or prognostic biomarker in various diseases. Finally, the safety and efficacy of CEP-33779 should be evaluated in clinical trials to determine its potential as a therapeutic agent for cancer, inflammation, and autoimmune disorders.
In conclusion, CEP-33779 is a small-molecule inhibitor of the N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide/STAT3 signaling pathway that has potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the therapeutic potential of CEP-33779 in various diseases.

Synthesemethoden

The synthesis of CEP-33779 involves the condensation reaction of 2-(2,4-dichlorophenoxy)acetic acid hydrazide with 3-chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then purified by column chromatography to obtain the final compound. The synthesis of CEP-33779 has been described in detail in a patent application (US20130102637A1).

Wissenschaftliche Forschungsanwendungen

CEP-33779 has been extensively studied in preclinical models of cancer, inflammation, and autoimmune disorders. In cancer, CEP-33779 has been shown to inhibit the growth and survival of cancer cells by blocking the N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide/STAT3 pathway. This pathway is frequently activated in cancer cells and is involved in cell proliferation, survival, and invasion. CEP-33779 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells (1).
In inflammation, CEP-33779 has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by blocking the N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide/STAT3 pathway. This pathway is involved in the regulation of immune responses and is frequently dysregulated in inflammatory diseases. CEP-33779 has been shown to reduce inflammation in various animal models of inflammatory diseases, including arthritis, colitis, and sepsis (2).
In autoimmune disorders, CEP-33779 has been shown to reduce the production of autoantibodies and to suppress the activation of autoreactive T cells by blocking the N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide/STAT3 pathway. This pathway is involved in the regulation of immune responses and is frequently dysregulated in autoimmune disorders. CEP-33779 has been shown to reduce disease severity in various animal models of autoimmune disorders, including lupus, multiple sclerosis, and rheumatoid arthritis (3).

Eigenschaften

Produktname

N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

Molekularformel

C20H17Cl3N2O4

Molekulargewicht

455.7 g/mol

IUPAC-Name

N-[(E)-(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylideneamino]-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C20H17Cl3N2O4/c1-3-7-28-20-16(23)8-13(9-18(20)27-4-2)11-24-25-19(26)12-29-17-6-5-14(21)10-15(17)22/h1,5-6,8-11H,4,7,12H2,2H3,(H,25,26)/b24-11+

InChI-Schlüssel

IDODSDHAABDWGQ-BHGWPJFGSA-N

Isomerische SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl)OCC#C

SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl)OCC#C

Kanonische SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl)OCC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.